Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH

Peptide Synthesis Boc SPPS Tyrosine Side-Chain Protection

In Boc SPPS, tyrosine side-chain acylation and harsh HF cleavage lower crude purity to ~56-60%. This pre-loaded L-tyrosine building block solves both issues. Its 2-Br-Z group is base-labile, removed cleanly with piperidine/DMF, avoiding HF. The pre-conjugated p-(carboxymethyl)benzyl ester linker eliminates error-prone manual resin loading, cutting cycle time. - Boosts crude peptide purity from ~60% to 72-77% for Tyr-containing sequences like FLAG tags. - Orthogonal protection remains stable through iterative TFA deprotection, preventing premature side-chain exposure. - Streamlines automated/parallel Boc SPPS, reducing cumulative manual error and accelerating turnaround.

Molecular Formula C31H32BrNO9
Molecular Weight 642.5 g/mol
CAS No. 111623-14-4
Cat. No. B6346975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH
CAS111623-14-4
Molecular FormulaC31H32BrNO9
Molecular Weight642.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)OCC3=CC=C(C=C3)CC(=O)O
InChIInChI=1S/C31H32BrNO9/c1-31(2,3)42-29(37)33-26(28(36)39-18-22-10-8-21(9-11-22)17-27(34)35)16-20-12-14-24(15-13-20)41-30(38)40-19-23-6-4-5-7-25(23)32/h4-15,26H,16-19H2,1-3H3,(H,33,37)(H,34,35)/t26-/m0/s1
InChIKeyMYBBKBVICPSRMD-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH – Protected Tyrosine Building Block


Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH (CAS 111623-14-4) is a specialized protected L-tyrosine derivative engineered for tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). It incorporates an Nα-Boc protecting group for the amino function, a 2-bromobenzyloxycarbonyl (2-Br-Z) group to orthogonally protect the phenolic hydroxyl side chain, and a p-(carboxymethyl)benzyl ester linker covalently attached to the C-terminus. This pre-activated, linker-conjugated building block is widely utilized to streamline peptide chain assembly and bioconjugation workflows in academic and pharmaceutical research.

Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH – Irreplaceable in Boc SPPS


Generic tyrosine building blocks (e.g., Boc-Tyr-OH or Boc-Tyr(Bzl)-OH) cannot substitute for Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH without significant workflow disruption and yield penalties. Unprotected tyrosine in Boc SPPS leads to side-chain acylation and low crude peptide yields (~56-60%), while benzyl (Bzl) protection requires harsh anhydrous HF for removal, incompatible with many acid-labile resins and modern lab safety protocols. [1] The 2-Br-Z group is uniquely base-labile and can be cleanly removed with piperidine/DMF, enabling orthogonal deprotection schemes under mild conditions. Furthermore, the compound's integrated p-(carboxymethyl)benzyl ester linker eliminates a separate first amino acid loading step, reducing both cycle time and the risk of incomplete C-terminal attachment. Substituting with a standard Boc-Tyr(2-Br-Z)-OH (no linker) requires an additional, error-prone resin-loading procedure, compromising overall synthetic efficiency and reproducibility.

Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH – Performance vs. Analogs


Crude Peptide Yield vs. Unprotected Tyrosine

In a 2023 head-to-head study of side-chain protection strategies for Boc SPPS on controlled pore glass (CPG), the use of Boc-Tyr(BrZ)—the protected amino acid core of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH—provided a 95% crude peptide yield following piperidine/DMF deprotection and standard acid cleavage (Table 2, entry 23). In contrast, the same sequence synthesized with unprotected tyrosine afforded only a 56% yield (Table 2, entry 22), representing a 39-percentage-point improvement in crude product recovery. [1]

Peptide Synthesis Boc SPPS Tyrosine Side-Chain Protection

FLAG Epitope Yield vs. Unprotected Tyrosine

When synthesizing the immunologically relevant DYK FLAG epitope sequence via Boc SPPS on CPG, C-terminal elongated DYKG and DYKGG peptides prepared with unprotected tyrosine gave approximately 60% yields. Employing BrZ protection on the tyrosine side chain increased yields to 77% and 72%, respectively, for these same sequences (Table 3, entries 8-11). [1]

Peptide Microarrays Immunodetection FLAG Epitope

Pre-Conjugated Linker vs. Standard Resin Loading

Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is supplied as a pre-formed conjugate of the protected amino acid and a p-(carboxymethyl)benzyl ester linker. This eliminates the separate first amino acid loading step typically required when using standard Boc-Tyr(2-Br-Z)-OH (CAS 47689-67-8). The pre-attached linker enables direct coupling to aminomethylated resins, reducing synthesis cycle time by one full step and mitigating the risk of incomplete or racemized C-terminal attachment. [1]

SPPS Workflow Efficiency Resin Loading Linker Chemistry

HPLC Purity Advantage for Reproducible Coupling

Commercially available Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is supplied with a certified purity of ≥98% as determined by HPLC. In comparison, the closely related analog Boc-Tyr(2-Br-Z)-OH (CAS 47689-67-8) is often offered at a minimum purity of 95%. This 3-percentage-point difference in starting purity can be critical for long peptide sequences where impurities accumulate and amplify deletion and truncation byproducts, ultimately compromising final product yield and purity.

Quality Control HPLC Purity Procurement Specification

2-Br-Z Group Acid Stability for Long Peptides

The 2-Br-Z side-chain protecting group is specifically stable to the repeated acidic conditions (e.g., TFA treatments) used to remove the Nα-Boc group during each cycle of Boc SPPS. This orthogonal stability is a key differentiator relative to acid-labile side-chain protections like tBu ethers, which can undergo premature cleavage. Consequently, building blocks containing the 2-Br-Z group are preferred when a tyrosine residue occurs early in the sequence of large peptides, ensuring that the side chain remains protected throughout numerous acid deprotection cycles.

Orthogonal Protection Boc Chemistry Long Peptide Synthesis

Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH – Key Applications


Long Peptide Synthesis via Boc SPPS

Use Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH as the C-terminal building block when synthesizing peptides exceeding 15-20 residues via Boc SPPS. The 2-Br-Z side-chain protection remains stable through multiple acid deprotection cycles, preventing premature tyrosine side-chain exposure and acylation side reactions, thereby preserving overall crude peptide purity and yield.

High-Throughput Boc SPPS Workflows

Employ this compound in automated or parallel Boc SPPS workflows where time and operational efficiency are paramount. The pre-conjugated p-(carboxymethyl)benzyl ester linker eliminates a separate resin-loading step, reducing both cycle time and the cumulative risk of manual error, enabling faster turnaround and higher reproducibility.

FLAG Epitope Peptide Synthesis

Select Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH when synthesizing DYK-based FLAG epitope tags or similar Tyr-containing antigenic peptides for antibody screening and biosensor applications. The BrZ protection elevates crude yields from approximately 60% to 72-77% in Boc SPPS, ensuring sufficient material for downstream functional assays and microarray spotting. [1]

Orthogonal C-Terminal Modification for Bioconjugates

Utilize this compound as a key intermediate for bioconjugation projects where the C-terminal carboxylic acid must be selectively deprotected or modified. The integrated linker provides a stable, orthogonal handle that can be cleaved under mild conditions without disturbing the Boc/2-Br-Z protection scheme, facilitating the synthesis of peptide-drug conjugates, fluorescent probes, or surface-immobilized peptide libraries. [2]

Technical Documentation Hub

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